Dichloro(P-cymene)tricyclohexylphosphineruthenium(II)
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Overview
Description
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is a coordination complex where ruthenium is the central metal atom. It is characterized by the presence of a P-cymene ligand, which is a methylated and isopropylated derivative of benzene, and a tricyclohexylphosphine ligand, which is a trialkylphosphine with cyclohexyl groups. The complex is part of a broader class of organometallic compounds that have been extensively studied for their unique structural properties and reactivity.
Synthesis Analysis
The synthesis of related ruthenium complexes typically involves bridge-splitting reactions of chlorido-dimers with appropriate phosphine ligands. For example, the synthesis of a similar complex, dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II), was achieved by reacting the chlorido-dimer [RuCl2(η^6-p-cymene)]2 with tris(2-cyanoethyl)phosphine (tcep) . This method could potentially be adapted for the synthesis of dichloro(P-cymene)tricyclohexylphosphineruthenium(II) by using tricyclohexylphosphine instead of tcep.
Molecular Structure Analysis
The molecular structure of ruthenium complexes can be determined using single-crystal X-ray structure determination. For instance, the aforementioned dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) complex was found to have a distorted octahedral geometry around the ruthenium atom, coordinated by p-cymene in an η^6-fashion, two chlorides, and the phosphorus atom of the tcep ligand . It is likely that the dichloro(P-cymene)tricyclohexylphosphineruthenium(II) would exhibit a similar octahedral coordination geometry.
Chemical Reactions Analysis
Ruthenium complexes are known for their reactivity and ability to undergo various chemical reactions. The phosphine ligands in these complexes can participate in ligand exchange reactions, as seen in the synthesis of phosphine-diphenylphosphenium donor-acceptor cationic complexes . Such reactivity could be explored with dichloro(P-cymene)tricyclohexylphosphineruthenium(II) to form new compounds with P-P bonds or to study its kinetic stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of ruthenium complexes can be studied using various spectroscopic techniques, such as NMR spectroscopy, ESI mass spectrometry, and IR spectroscopy. For example, the dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) complex was characterized by NMR and ESI mass spectrometry, which revealed the formation of negative ions by association with a chloride ion . Similar studies could be conducted on dichloro(P-cymene)tricyclohexylphosphineruthenium(II) to understand its stability, electronic structure, and potential for forming adducts with other ions or molecules.
Scientific Research Applications
Structural Analysis
- The molecular structure of dichloro(cyclohexylphosphine)(η6-p-cymene)ruthenium, [RuCl2(η6-C10H14)(C6H13P)], reveals pseudo-octahedral coordination with equidistant carbon atoms from the Ru atom, suggesting potential applications in structural chemistry and materials science (Uría et al., 1994).
Catalysis and Synthesis
- The complex [RuCl2{P(CH2CH2CN)3}(η6-p-cymene)] demonstrates a distorted octahedral geometry and forms negative ions in ESI mass spectrometry, indicating its utility in catalysis and synthesis research (Henderson et al., 2018).
- Ruthenium(II)-phosphine catalyst RuCl2(PPh3)(p-cymene) in water selectively leads to ortho monoarylation of functional arenes, highlighting its role in aqueous-phase catalysis (Arockiam et al., 2013).
Organometallic Chemistry
- Studies on ruthenium complexes, including dichloro(P-cymene)tricyclohexylphosphineruthenium(II), have explored their binding to oligonucleotides, suggesting applications in bioorganometallic chemistry (Dorcier et al., 2005).
- Cyclometallated ruthenium complexes with P-stereogenic monophosphines containing a polycyclic aromatic substituent, derived from reactions with [RuCl2(p-cymene)]2, indicate potential in developing new organometallic compounds (Grabulosa et al., 2019).
Coordination Chemistry
- Research on arene ruthenium(II) complexes coordinated by phosphino and phenoxide groups, including dichloro(P-cymene)tricyclohexylphosphineruthenium(II), contributes to advancements in coordination chemistry (Yamamoto et al., 1995).
Bioinorganic Chemistry
- A hydrolysis study of the antitumor compound RAPTA-C, which includes [Ru(eta6-p-cymene)Cl2(pta)], provides insights into the mode of action of ruthenium-based drug candidates, relevant in bioinorganic and medicinal chemistry (Scolaro et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene;tricyclohexylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h16-18H,1-15H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQOOGIJMPFDJH-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47Cl2PRu |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) |
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